Cas no 1231709-22-0 ((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid)

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid structure
1231709-22-0 structure
Product Name:(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid
CAS-nummer:1231709-22-0
MF:C20H21NO4
MW:339.38504
MDL:MFCD12031689
CID:889745
PubChem ID:51340608
Update Time:2024-11-02

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • FMoc-(R)-2-aMino-2-Methylbutanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
    • (R)-N-FMOC-Α-ETHYLALANINE
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
    • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-isovaline
    • (R)-N-FMOC-ALPHA-ETHYLALANINE
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLBUTANOIC ACID
    • MFCD12031689
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
    • AKOS025117415
    • SCHEMBL14956503
    • D-Isovaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • DZSLHAJXIQCMLR-HXUWFJFHSA-N
    • Fmoc-D-isovaline
    • F15238
    • DS-8340
    • N-FMOC-D-ISOVALINE
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoicacid
    • Fmoc-D-Isovaline (>98%, >98%ee) (Fmoc-D-Iva-OH)
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid
    • DB-146107
    • 1231709-22-0
    • Fmoc-D-Iva-OH
    • CS-0153924
    • DB-254855
    • (R)-2-Fmoc-amino-2-methylbutanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid
    • MDL: MFCD12031689
    • Inchi: InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1
    • InChI-sleutel: DZSLHAJXIQCMLR-HXUWFJFHSA-N
    • LACHT: CC[C@](C(O)=O)(NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C

Berekende eigenschappen

  • Exacte massa: 339.14700
  • Monoisotopische massa: 339.147
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 7
  • Complexiteit: 486
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 75.6A^2
  • XLogP3: 3.8

Experimentele eigenschappen

  • Dichtheid: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (9.5E-3 g/L) (25 ºC),
  • PSA: 75.63000
  • LogboekP: 4.16930

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid Prijsmeer >>

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